![molecular formula C26H25ClN2O6 B12027175 [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 765287-72-7](/img/structure/B12027175.png)
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of aromatic rings, ether, ester, and hydrazone functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorophenoxypropanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with an aldehyde or ketone to form the hydrazone intermediate.
-
Esterification: : The hydrazone intermediate is then subjected to esterification with 4-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to the corresponding hydrazine or amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
科学的研究の応用
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate:
-
Medicinal Chemistry: : The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets through hydrazone and ester functionalities is of particular interest.
-
Materials Science: : The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
-
Biological Studies: : Researchers can use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
作用機序
The mechanism by which [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that contribute to the compound’s overall activity.
類似化合物との比較
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: can be compared with other similar compounds, such as:
- [4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate
- [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in This compound
特性
CAS番号 |
765287-72-7 |
|---|---|
分子式 |
C26H25ClN2O6 |
分子量 |
496.9 g/mol |
IUPAC名 |
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25ClN2O6/c1-4-33-24-15-18(5-14-23(24)35-26(31)19-6-10-21(32-3)11-7-19)16-28-29-25(30)17(2)34-22-12-8-20(27)9-13-22/h5-17H,4H2,1-3H3,(H,29,30)/b28-16+ |
InChIキー |
QZMKBVFXAFONLJ-LQKURTRISA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


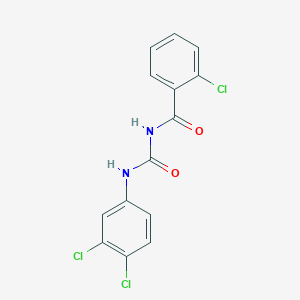
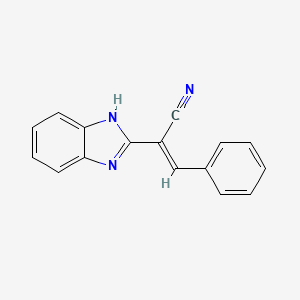

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)
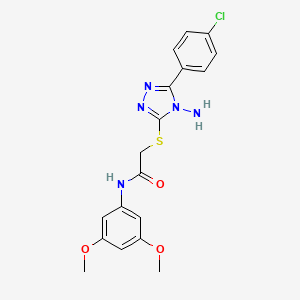
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027134.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)

![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)

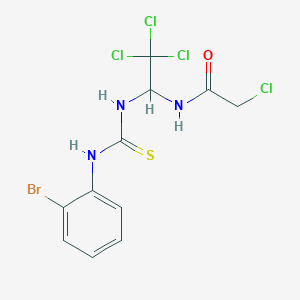
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)
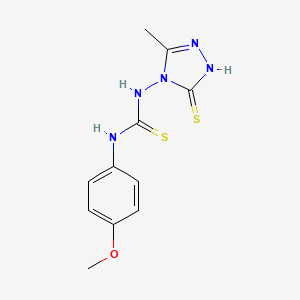
![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)
